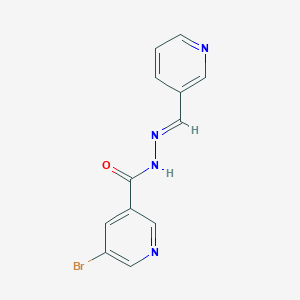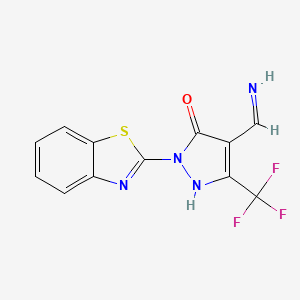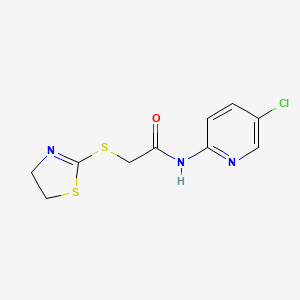
5-bromo-N'-(3-pyridinylmethylene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"5-bromo-N'-(3-pyridinylmethylene)nicotinohydrazide" belongs to a class of compounds known as nicotinohydrazides. These compounds have garnered interest due to their various chemical and biological properties.
Synthesis Analysis
Nicotinohydrazides are typically synthesized via condensation reactions. Zhu et al. (2020) describe the synthesis of similar nicotinohydrazides, using spectroscopic methods and single-crystal X-ray determination for structural characterization (Zhu, 2020).
Molecular Structure Analysis
The molecular structure of nicotinohydrazides is characterized by the presence of azomethine groups and can be analyzed using X-ray crystallography. For instance, a study by Zhu et al. (2020) on a similar compound utilized X-ray diffraction for structural analysis (Zhu, 2020).
Chemical Reactions and Properties
Nicotinohydrazides participate in various chemical reactions, primarily due to their azomethine group. These reactions can lead to the formation of complexes with metals or other organic compounds, as reported by Gueye et al. (2021) (Gueye, 2021).
Physical Properties Analysis
The physical properties of nicotinohydrazides, including melting points, solubility, and crystalline structure, can be determined using techniques like X-ray crystallography and spectroscopy. For instance, Peng et al. (2008) studied a related compound's crystal structure and hydrogen bonding patterns (Peng, 2008).
Chemical Properties Analysis
Nicotinohydrazides exhibit interesting chemical properties, such as the ability to form stable complexes with metals, which can be exploited for various applications. The study by Hussam et al. (2016) on a similar compound highlights its potential in forming Schiff bases and its promising antibacterial properties (Hussam, 2016).
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
- The compound is part of the "beyond rule of 5" (bRo5) chemical space, which presents a significant challenge in achieving acceptable oral pharmacokinetics. Retrospective analysis of bRo5 compounds, including those similar to 5-bromo-N'-(3-pyridinylmethylene)nicotinohydrazide, can provide insights into the principles contributing to the oral bioavailability of successful bRo5 compounds (DeGoey et al., 2017).
Synthesis and Biological Studies
- In a study exploring the synthesis of various compounds, including those related to this compound, it was found that these compounds have been screened for various cell cultures for antimicrobial and antiviral testing (Joshi et al., 2010).
Antibacterial Activity
- A nickel(II) complex with an acylhydrazone similar to this compound showed antibacterial activity against E. coli, S. aureus, and B. subtilis, indicating potential applications in the development of antibacterial agents (Yu-jie, 2011).
Antitumor Activity
- Pyridinesulfonamide, a fragment in compounds like this compound, has been studied for its effect on PI3Kα kinase and anticancer activity. The study of its enantiomers revealed insights into the stereochemistry's effect on biological activity (Zhou et al., 2015).
Quantum Chemical Investigations
- The compound has been the subject of quantum mechanical investigations, which provide insights into its potential as a chiral dopant for liquid crystals and its biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Eigenschaften
IUPAC Name |
5-bromo-N-[(E)-pyridin-3-ylmethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c13-11-4-10(7-15-8-11)12(18)17-16-6-9-2-1-3-14-5-9/h1-8H,(H,17,18)/b16-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXASCSFOXNMQM-OMCISZLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)

![8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)
![2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5549418.png)
![3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549433.png)
![N,N-dimethyl-6-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5549435.png)
![N~3~-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5549441.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5549450.png)
![2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5549462.png)
![1'-benzyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5549467.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5549470.png)
![5-methyl-1'-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5549478.png)